molecular formula C23H28ClN3O6S B600857 3-Hydroxyglibenclamide CAS No. 23074-02-4

3-Hydroxyglibenclamide

Numéro de catalogue B600857
Numéro CAS: 23074-02-4
Poids moléculaire: 510.01
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Hydroxyglibenclamide is a sulfonamide .


Synthesis Analysis

The synthesis of glibenclamide and its derivatives, such as 3-Hydroxyglibenclamide, has been demonstrated in continuous flow, with an overall yield of 80–85% within 10 minutes total residence time . The synthesis of new glibenclamide analogues has also been described .


Molecular Structure Analysis

The molecular formula of 3-Hydroxyglibenclamide is C23H28ClN3O6S . The molecular weight is 510.0 g/mol . The IUPAC name is 5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide .

Applications De Recherche Scientifique

1. Treatment of Acute CNS Injury

  • Application Summary : Glibenclamide, which includes 3-Hydroxyglibenclamide as a metabolite, has been found to have protective effects in acute CNS injury. It acts via inhibition of the Sur1-Trpm4 channel and, in some cases, via brain KATP channels .
  • Methods of Application : The drug is administered systemically .
  • Results : Glibenclamide has been shown to be beneficial in several clinically relevant rodent models of ischemic and hemorrhagic stroke, traumatic brain injury, spinal cord injury, neonatal encephalopathy of prematurity, and metastatic brain tumor .

2. Treatment of Diabetes Mellitus Type 2

  • Application Summary : Glibenclamide is best known for its use in the treatment of diabetes mellitus type 2, where it is used to promote the release of insulin by blocking pancreatic KATP [sulfonylurea receptor 1 (Sur1)-Kir6.2] channels .
  • Methods of Application : The drug is administered orally .
  • Results : Patients with diabetes mellitus type II benefit from glibenclamide treatment, which inhibits KATP (Sur1-Kir6.2) channels in pancreatic β islet cells and leads to increased insulin release .

3. Treatment of Maturity-Onset Diabetes of the Young, Type 3 (MODY3)

  • Application Summary : Glibenclamide has been found to be effective in treating MODY3, a form of diabetes caused by mutations in the hepatocyte nuclear factor (HNF)-1α gene .
  • Methods of Application : The drug is administered orally .
  • Results : Despite a profound defect in glucose-stimulated insulin secretion, diabetic Hnf-1α −/− mice have a robust glibenclamide-induced insulin secretory response .

4. Treatment of Ischemic Conditions

  • Application Summary : Glibenclamide has been shown to bind more efficiently to the ischemic hemisphere. Under ischemic conditions, SUR1, the regulatory subunit of the KATP and the NC Ca-ATP-channels, is expressed in neurons, astrocytes, oligodendrocytes, endothelial cells, and by reactive microglia .
  • Methods of Application : The drug is administered systemically .
  • Results : Glibenclamide has been shown to be beneficial in several clinically relevant rodent models of ischemic conditions .

5. Treatment of Ischemic Conditions

  • Application Summary : Glibenclamide has been shown to bind more efficiently to the ischemic hemisphere. Under ischemic conditions, SUR1, the regulatory subunit of the KATP and the NC Ca-ATP-channels, is expressed in neurons, astrocytes, oligodendrocytes, endothelial cells, and by reactive microglia .
  • Methods of Application : The drug is administered systemically .
  • Results : Glibenclamide has been shown to be beneficial in several clinically relevant rodent models of ischemic conditions .

6. Formulation of Surfactant-Free Nanoparticles

  • Application Summary : Glibenclamide, including its metabolite 3-Hydroxyglibenclamide, has been used to formulate surfactant-free nanoparticles using Eudragit RLPO and polyethylene glycol as sole stabilizer .
  • Methods of Application : Glibenclamide nanoparticles were obtained by nanoprecipitation .
  • Results : The formulated nanoparticles showed increased aqueous solubility and dissolution rate of the drug. In vitro studies indicated minimal interactions of glibenclamide nanoparticles and mucin glycoproteins suggesting favorable properties to address the intestinal mucus barrier .

Propriétés

IUPAC Name

5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBAJFAMXTVSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945751
Record name 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyglibenclamide

CAS RN

23074-07-9, 23074-02-4
Record name 5-Chloro-N-[2-[4-[[[[(3-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23074-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyglibenclamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
ML Dahl‐Puustinen, C Alm, L Bertilsson… - British Journal of …, 1990 - Wiley Online Library
… of trans-4- and cis-3-hydroxyglibenclamide were analyzed by hplc Thirty-six ± 6% (mean ± … and 8 ± 2% as cis-3-hydroxyglibenclamide. There were no differences in the plasma pharma…
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
J Östman, S Sjöberg, E Thunberg, R Gunnarsson… - researchgate.net
… Glibenclamide in plasma and the two major metabolites, trans-4-hydroxyglibenclamide and cis-3-hydroxyglibenclamide, in urine were measured by a selective high-performance liquid …
Number of citations: 0 www.researchgate.net
M Kleser, F Hannemann, M Hutter, J Zapp… - Journal of …, 2012 - Elsevier
… 3-Hydroxyglibenclamide exists cis and trans configured with regard to the substituents at C-… Therefore, the glibenclamide metabolite is the cis-1,3-isomer of 3-hydroxyglibenclamide …
Number of citations: 24 www.sciencedirect.com
J Kirchheiner, I Roots, M Goldammer… - Clinical …, 2005 - Springer
… -generation sulphonylurea antidiabetic agent that is extensively metabolised in the liver to at least two main metabolites, the stereoisomeric cis- and trans-3-hydroxyglibenclamide.[64] …
Number of citations: 230 link.springer.com
T Tirkkonen - 2010 - utupub.fi
Drug-drug interactions (DDIs) comprise an important cause of adverse drug reactions leading to excess hospitalizations. Drug metabolism is catalyzed by 75% by cytochrome P450 (…
Number of citations: 3 www.utupub.fi
A Pharmacodynamics - Oral antidiabetics, 1996 - books.google.com
In vitro studies using the perfused rat pancreas and in vivo studies using the hyperglycemic clamp have demonstrated that sulfonylureas stimulate insulin secretion in a biphasic fashion …
Number of citations: 3 books.google.com
J Dorne, K Walton, AG Renwick - Food and chemical toxicology, 2004 - Elsevier
Human variability in the kinetics of a number of phase I (CYP2A6, CYP2C9, CYP2E1, alcohol dehydrogenase and hydrolysis) and phase II enzymes (glycine and sulphate conjugation) …
Number of citations: 43 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.